

Application Notes and Protocols for 1,3-Olein-2-Lignocerin in Lipidomics

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Compound of Interest

Compound Name: 1,3-Olein-2-Lignocerin

Cat. No.: B15574753

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Olein-2-Lignocerin is a specific triacylglycerol (TAG) composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one lignoceric acid molecule at the sn-2 position. As a mixed-acid TAG containing both a common monounsaturated fatty acid (oleic acid, 18:1) and a very-long-chain saturated fatty acid (lignoceric acid, 24:0), its study in lipidomics offers insights into the metabolism and physiological roles of complex lipids. The presence of lignoceric acid, in particular, suggests a potential connection to peroxisomal metabolism and related metabolic disorders.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

These application notes provide an overview of the potential applications of **1,3-Olein-2-Lignocerin** in lipidomics research, along with detailed protocols for its analysis. Given the limited direct research on this specific TAG, the information presented is based on established lipidomics methodologies and the known biochemistry of its constituent fatty acids.

Potential Applications in Lipidomics

- Biomarker Discovery:** Altered levels of TAGs containing very-long-chain fatty acids (VLCFAs) have been associated with certain metabolic diseases.[\[5\]](#)[\[6\]](#) Investigating the abundance of **1,3-Olein-2-Lignocerin** in biological samples (e.g., plasma, tissues) may reveal its potential as a biomarker for disorders related to peroxisomal function, such as X-linked adrenoleukodystrophy (X-ALD).[\[5\]](#)[\[7\]](#) In X-ALD, impaired peroxisomal beta-oxidation leads to

the accumulation of VLCFAs, which are then incorporated into various lipid classes, including triglycerides.[5]

- **Investigating Metabolic Pathways:** As a complex lipid, **1,3-Olein-2-Lignocerin** can serve as a substrate to study the enzymatic processes involved in lipid digestion, absorption, and remodeling. Its unique structure allows for the investigation of the specificity of lipases and acyltransferases.
- **Understanding Lipid-Related Diseases:** The accumulation of VLCFA-containing lipids can contribute to cellular dysfunction and disease pathogenesis.[8] Studying the effects of **1,3-Olein-2-Lignocerin** in cell culture models could help elucidate the mechanisms of lipotoxicity and its role in metabolic diseases.
- **Drug Development:** For diseases characterized by abnormal lipid metabolism, **1,3-Olein-2-Lignocerin** could be used as an analytical standard to evaluate the efficacy of therapeutic interventions aimed at modulating lipid profiles.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically for **1,3-Olein-2-Lignocerin** in various biological matrices. However, lipidomics studies have provided data on the general abundance of its constituent fatty acids. The following table provides a reference for the expected fatty acid composition.

Fatty Acid	Common Abbreviation	Type	Typical Abundance in Human Plasma (as % of total fatty acids)
Oleic Acid	18:1(n-9)	Monounsaturated	20-30%
Lignoceric Acid	24:0	Saturated (VLCFA)	<0.5%

Note: The abundance of these fatty acids can vary significantly based on diet, age, and health status.

Experimental Protocols

Protocol 1: Extraction of Total Lipids from Plasma for 1,3-Olein-2-Lignocerin Analysis

This protocol is based on the widely used methyl-tert-butyl ether (MTBE) method for robust extraction of total lipids from plasma samples.^[9]

Materials:

- Plasma sample
- Methanol (HPLC grade), ice-cold
- Methyl-tert-butyl ether (MTBE, HPLC grade), ice-cold
- Ultrapure water
- Internal standard (e.g., d5-TG 17:0/17:1/17:0)
- Glass centrifuge tubes with PTFE-lined caps
- Pipettes
- Vortex mixer
- Centrifuge
- Nitrogen gas evaporator

Procedure:

- To a 1.5 mL Eppendorf tube, add 10 µL of plasma.
- Add 225 µL of ice-cold methanol containing the internal standard.
- Vortex for 10 seconds.
- Add 750 µL of ice-cold MTBE.
- Vortex for 10 seconds and then shake for 6 minutes at 4°C.^[9]

- To induce phase separation, add 188 μL of ultrapure water.[9]
- Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.[9]
- Carefully collect the upper organic phase (containing lipids) and transfer it to a new clean glass tube.
- Dry the extracted lipid phase under a gentle stream of nitrogen gas.
- Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 μL of 9:1 (v/v) methanol:toluene).

Protocol 2: Analysis of 1,3-Olein-2-Lignocerin by LC-MS/MS

This protocol outlines a general method for the separation and identification of **1,3-Olein-2-Lignocerin** using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 μm particle size)
- Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

- Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate
- Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate
- Gradient:
 - 0-2 min: 30% B

- 2-15 min: linear gradient to 100% B
- 15-20 min: hold at 100% B
- 20.1-25 min: return to 30% B and equilibrate
- Flow Rate: 0.3 mL/min
- Column Temperature: 45°C
- Injection Volume: 5 µL

MS Conditions:

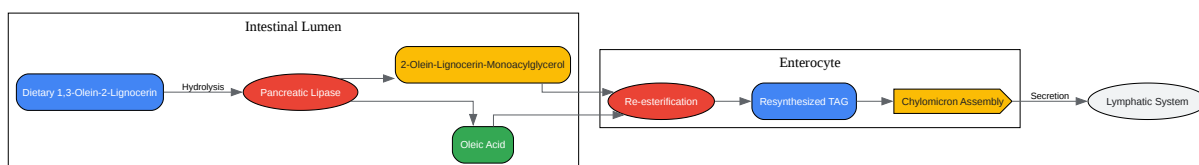
- Ionization Mode: Positive ESI
- Capillary Voltage: 3.0 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C
- Gas Flow Rates: Optimized for the specific instrument
- Data Acquisition:
 - Full Scan (MS1): m/z 300-1200 to detect the precursor ion of **1,3-Olein-2-Lignocerin** ($[M+NH_4]^+$ at m/z 988.9).
 - Tandem MS (MS/MS): Product ion scanning of the precursor ion. Expected fragment ions would correspond to the neutral loss of oleic acid ($C_{18}H_{34}O_2$) and lignoceric acid ($C_{24}H_{48}O_2$).[\[10\]](#)

Precursor Ion (m/z)	Fragmentation	Product Ion (m/z)
$[M+NH_4]^+$ (988.9)	Neutral loss of Oleic Acid + NH_3	~706.6
$[M+NH_4]^+$ (988.9)	Neutral loss of Lignoceric Acid + NH_3	~622.5

Note: The exact m/z values may vary slightly depending on the instrument calibration.

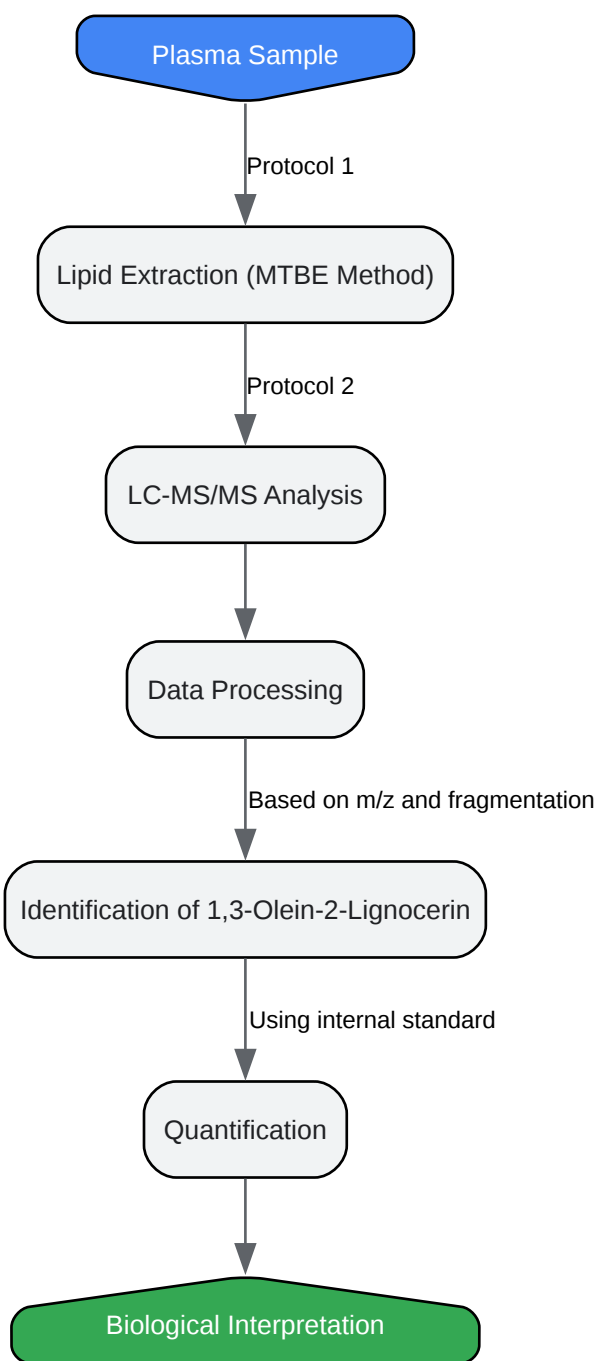
Visualizations

Signaling Pathways and Workflows



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Figure 1: Digestion and absorption of **1,3-Olein-2-Lignocerin**.



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Figure 2: Experimental workflow for lipidomics analysis.



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Figure 3: Catabolism of the lignoceric acid moiety.

Conclusion

1,3-Olein-2-Lignocerin represents a unique molecular species at the intersection of common and very-long-chain fatty acid metabolism. While direct research on this specific triglyceride is limited, its analysis within a lipidomics framework holds promise for advancing our understanding of lipid metabolism in health and disease. The protocols and conceptual frameworks provided here offer a starting point for researchers to investigate the role of **1,3-Olein-2-Lignocerin** and other complex triglycerides in their specific areas of interest. Further research is warranted to establish its quantitative presence in biological systems and to fully elucidate its metabolic fate and biological functions.

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